molecular formula C15H13N3OS2 B2883663 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide CAS No. 1421477-58-8

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide

Cat. No. B2883663
CAS RN: 1421477-58-8
M. Wt: 315.41
InChI Key: WKVUSROTZMROOY-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest for many researchers . The synthesis process often involves a condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Comprehensive Analysis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide, also known as N-{[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]METHYL}PYRIDINE-2-CARBOXAMIDE, is a compound with a thiazole core, which is a significant structure in medicinal chemistry due to its diverse biological activities. Below is a detailed analysis of its potential applications across various scientific fields.

Antimicrobial Activity: Thiazole derivatives have been recognized for their antimicrobial properties. The structural moiety of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide could be explored for developing new antimicrobial agents that target resistant strains of bacteria and other microorganisms .

Anticancer Activity: The thiazole ring is present in several anticancer agents. This compound could be investigated for its efficacy in inhibiting cancer cell growth, particularly by targeting specific pathways involved in tumor development and progression .

Anti-Inflammatory Activity: Due to the anti-inflammatory properties of thiazole derivatives, this compound may serve as a lead structure for the synthesis of new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases .

Neuroprotective Agents: Thiazoles are known to exhibit neuroprotective effects. Research into N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide could lead to the development of novel treatments for neurodegenerative disorders by protecting neuronal cells from damage .

Antidiabetic Agents: Compounds with a thiazole core have shown potential in managing diabetes. This compound’s application could be extended to the design of new antidiabetic medications that regulate blood sugar levels more effectively .

Antihypertensive Agents: Thiazole derivatives can act as antihypertensive agents. Investigating this compound for its cardiovascular effects could contribute to the creation of new drugs that help control high blood pressure .

Antioxidant Properties: The antioxidant capacity of thiazole compounds suggests that N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide could be utilized in preventing oxidative stress-related damage, which is a factor in many chronic diseases .

Hepatoprotective Effects: Research into the hepatoprotective effects of thiazole derivatives could lead to the use of this compound in protecting the liver from various toxic substances and pharmacological interventions .

Safety and Hazards

While specific safety and hazard information for “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide” is not available, it’s important to note that thiazoles are a basic scaffold found in many natural compounds as well as various synthetic drugs . Therefore, the safety and hazards would likely depend on the specific properties and biological activities of the compound.

Future Directions

Thiazoles have been a topic of interest for many researchers due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules . The introduction of certain groups into molecular structures, such as fluorine-containing phenyl groups, has been shown to enhance certain activities, such as herbicidal activities .

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-6-4-8-20-12)9-17-14(19)11-5-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUSROTZMROOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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